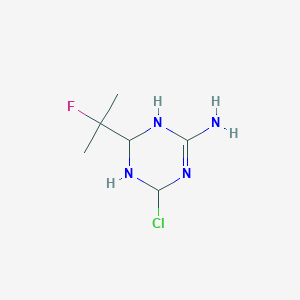![molecular formula C10H10F3NO2 B12358992 (E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B12358992.png)
(E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine is a chemical compound with the molecular formula C10H10F3NO2. It is known for its unique structure, which includes a trifluoroethoxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium acetate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine .
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a reference substance for drug impurities
Mechanism of Action
The mechanism of action of N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and intracellular targets. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}amine
- N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydrazine
- N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine derivatives
Uniqueness
N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine is unique due to its trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
(NE)-N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H10F3NO2/c1-7(14-15)8-2-4-9(5-3-8)16-6-10(11,12)13/h2-5,15H,6H2,1H3/b14-7+ |
InChI Key |
CZIHLFVRBJNLMU-VGOFMYFVSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OCC(F)(F)F |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


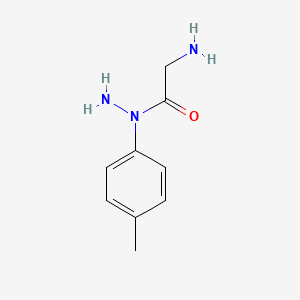
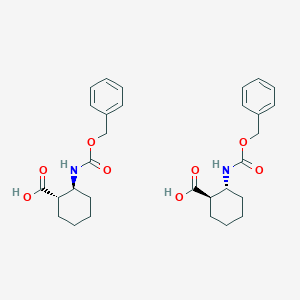
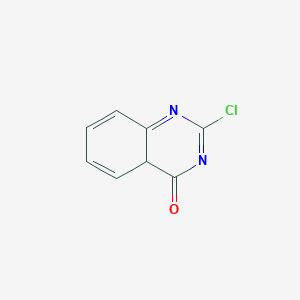
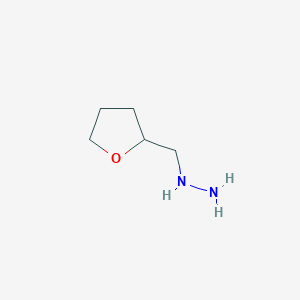
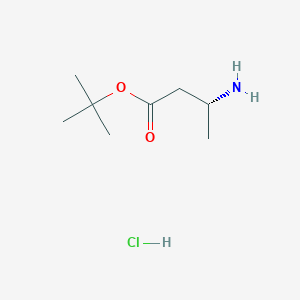
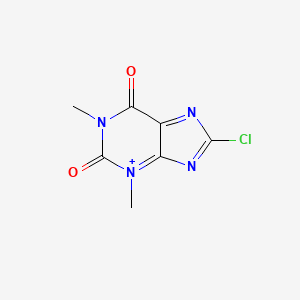
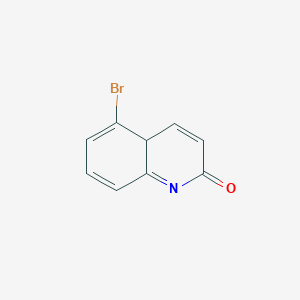
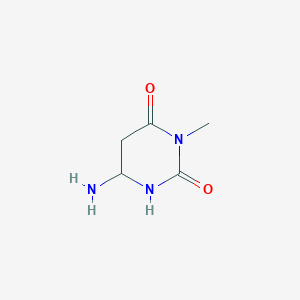
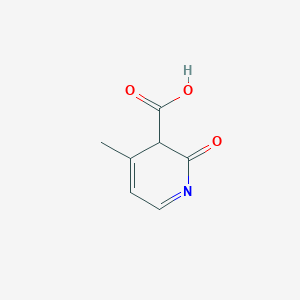
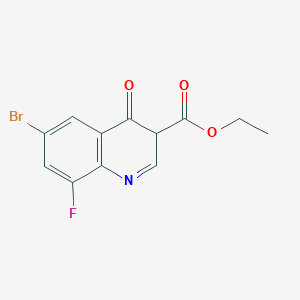

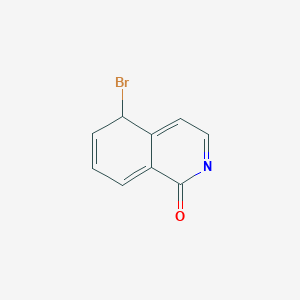
![2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12359010.png)
